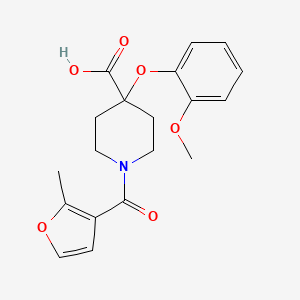
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrrolidinones and has been found to possess various pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in learning, memory, and synaptic plasticity. By modulating the NMDA receptor, 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one may enhance cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in lab experiments is its well-defined pharmacological profile. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been extensively studied, and its effects are well understood. However, one limitation of using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is its potential toxicity. High doses of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one have been shown to cause neurotoxicity in animal models, and caution should be exercised when using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in experiments.
Future Directions
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of addiction. Studies have shown that 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can reduce drug-seeking behavior in animals, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use in the treatment of cognitive disorders. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been found to enhance cognitive function in animal models, and further research is needed to determine its potential as a treatment for cognitive disorders in humans.
In conclusion, 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its well-defined pharmacological profile and various pharmacological properties make it an attractive candidate for further research. However, caution should be exercised when using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in experiments due to its potential toxicity. Future research should focus on its potential use in the treatment of addiction and cognitive disorders.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperidine in the presence of a base. The resulting intermediate is then treated with pyrrolidin-2-one to yield 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one. The synthesis of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the process.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anticonvulsant, and anxiolytic properties in animal models. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Studies have shown that 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can reduce drug-seeking behavior in animals and may have potential as a treatment for addiction.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-5-6-14(10-15(12)18)20-11-13(9-16(20)21)17(22)19-7-3-2-4-8-19/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOJVZRFWHYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-azepanone](/img/structure/B5459735.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459756.png)


![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5459769.png)
![5-(4-biphenylylmethylene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5459770.png)
![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone](/img/structure/B5459778.png)
![1-[(3,4-dichlorophenoxy)acetyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5459783.png)
![N-(3-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5459786.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5459799.png)
![3-{[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5459806.png)
![5-[(2-furylmethyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5459807.png)
![N-(2-ethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5459809.png)